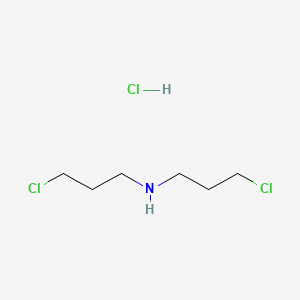

Bis(3-chloropropyl)amine hydrochloride

Description

Historical Context and Early Chemical Investigations

Detailed information regarding the initial synthesis and early investigatory work on Bis(3-chloropropyl)amine (B1267668) hydrochloride is not extensively documented in readily accessible scientific literature. However, its structural similarity to other N-alkylated haloamines suggests that its development likely arose from the broader exploration of bifunctional alkylating agents in organic chemistry. These types of compounds were historically investigated for their ability to participate in cyclization reactions and to act as crosslinking agents. The synthesis of analogous compounds, such as N-substituted bis(3-chloropropyl)amines, often involves the chlorination of the corresponding dihydroxypropyl amine precursor using reagents like thionyl chloride. rsc.orgrsc.org This suggests a probable synthetic route for the title compound from bis(3-hydroxypropyl)amine. Early investigations would have logically focused on its reactivity, particularly the susceptibility of the C-Cl bonds to nucleophilic substitution, a characteristic that underpins its utility as a chemical building block.

Significance as a Fundamental Chemical Building Block

The primary significance of Bis(3-chloropropyl)amine hydrochloride in chemical synthesis lies in its bifunctionality. The two chloropropyl groups serve as reactive electrophilic sites, while the secondary amine can act as a nucleophile, providing a versatile platform for constructing a variety of molecular frameworks. This compound is a key intermediate in the synthesis of numerous organic molecules, finding applications in the development of polymers, pharmaceuticals, and other specialty chemicals. angenechemical.com

Its ability to undergo nucleophilic substitution, condensation, and ring-closure reactions makes it a valuable tool for chemists. angenechemical.com For instance, it can be used to introduce a diamine-like linker with two three-carbon chains into a molecule. One notable application is its use as a crosslinking agent in the formation of polymer matrices. By reacting with other monomers or polymers containing nucleophilic groups, it can form stable covalent bonds, leading to the creation of three-dimensional polymer networks with tailored properties. google.comgoogle.com

| Property | Value |

| Molecular Formula | C₆H₁₄Cl₃N |

| Molecular Weight | 206.5 g/mol |

| CAS Number | 1081534-21-5 |

| IUPAC Name | 3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride |

Scope and Research Trajectories of the Compound

The research involving this compound and its non-hydrochloride form has branched into several distinct trajectories, primarily centered around materials science and medicinal chemistry.

In the realm of materials science, a significant area of investigation involves its use in the development of functionalized materials for environmental applications. Researchers have explored its utility in creating adsorbents for carbon dioxide capture. By grafting Bis(3-chloropropyl)amine onto silica (B1680970) supports, materials with enhanced CO₂ adsorption capacities have been developed. chemicalbook.com This line of research is driven by the need for effective and efficient methods to mitigate greenhouse gas emissions.

Another important research trajectory is its application in polymer chemistry as a crosslinking agent. Patents have described the use of Bis(3-chloropropyl)amine to create crosslinked polyamine polymers. google.comgoogle.com These polymers are designed for specific pharmaceutical applications, such as the oral administration of proton-binding polymers for the treatment of metabolic acidosis. google.comgoogle.comgoogle.com The crosslinking imparts necessary structural integrity and insolubility to the polymers, allowing them to function effectively in the gastrointestinal tract.

Furthermore, the reactivity of Bis(3-chloropropyl)amine makes it a precursor for the synthesis of heterocyclic compounds. The two electrophilic chloropropyl groups can react with various nucleophiles to form cyclic structures, such as piperidines and other nitrogen-containing heterocycles, which are common motifs in many biologically active molecules. For example, the synthesis of N-(Pyridine-2-yl)ethyl-1-thia-5-azacyclooctane involves an intermediate, N-(Pyridine-2-yl)ethyl-bis(3-chloropropyl)amine, which undergoes a ring-closure reaction with sodium sulfide. rsc.orgresearchgate.net

Current Research Landscape and Emerging Areas of Inquiry

The current research landscape continues to build upon the established utility of this compound as a versatile synthetic tool. Emerging areas of inquiry are focused on designing novel functional materials and specialized polymers with advanced properties.

One area of active research is the development of new sorbent materials for various applications, including CO₂ capture and the removal of other environmental pollutants. The ability to functionalize supports with amine groups using Bis(3-chloropropyl)amine allows for the fine-tuning of surface chemistry and porosity to achieve higher selectivity and capacity. google.com

In the field of pharmaceutical sciences, there is ongoing interest in developing novel polymer-based therapeutics. The use of Bis(3-chloropropyl)amine as a crosslinker in the synthesis of non-absorbable polymers for oral administration remains a promising area. google.com These polymers can be designed to bind to specific ions or molecules in the gastrointestinal tract, offering targeted therapies for various metabolic disorders.

Moreover, the potential of Bis(3-chloropropyl)amine in the synthesis of complex molecules and macrocycles is an area ripe for further exploration. Its ability to participate in controlled cyclization reactions could be exploited to create novel ligands for coordination chemistry or to build intricate molecular architectures for applications in catalysis and molecular recognition.

| Research Area | Application of this compound |

| Materials Science | Precursor for functionalizing silica supports for CO₂ adsorption. chemicalbook.com |

| Polymer Chemistry | Crosslinking agent for the synthesis of proton-binding polymers. google.comgoogle.com |

| Organic Synthesis | Intermediate in the synthesis of heterocyclic compounds and ligands. rsc.orgresearchgate.net |

| Pharmaceuticals | Component in the preparation of non-absorbable polymers for treating metabolic acidosis. google.comgoogle.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDUJWJHJIMYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCCl)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Bis 3 Chloropropyl Amine Hydrochloride

Established Synthetic Routes to Bis(3-chloropropyl)amine (B1267668) Hydrochloride

The traditional synthesis of Bis(3-chloropropyl)amine hydrochloride is primarily achieved through two main pathways: the direct alkylation of amine precursors with halogenated propanes and approaches that utilize epichlorohydrin (B41342) to construct the carbon-nitrogen backbone before subsequent functional group transformations. The final step in these sequences is the conversion of the free amine base into its more stable hydrochloride salt.

Alkylation-Based Synthesis from Amines and Halogenated Propanes

Alkylation of amines stands as a fundamental method for the formation of carbon-nitrogen bonds. This approach leverages the nucleophilic character of the amine nitrogen to displace a halide from an alkyl halide in a nucleophilic aliphatic substitution reaction.

The synthesis of Bis(3-chloropropyl)amine can be achieved through the dialkylation of a primary amine precursor. A logical route involves the reaction of 3-chloropropylamine (B7771022) with an alkylating agent such as a 3-chloropropyl halide. vulcanchem.com A particularly effective reagent for this type of transformation is 1-bromo-3-chloropropane (B140262), as the bromide is a more reactive leaving group than chloride, facilitating the initial N-alkylation step. chemicalbook.comphasetransfercatalysis.comgoogleapis.com

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the primary amine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion and forming a new C-N bond. However, a significant challenge in this method is the potential for over-alkylation. The product of the first alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This increased reactivity can lead to further alkylation, resulting in the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Controlling the stoichiometry of the reactants is crucial to maximize the yield of the desired secondary amine.

A potential alternative starting material is diethanolamine (B148213). This precursor can first undergo chlorination to replace the hydroxyl groups with chlorine atoms, followed by any necessary subsequent alkylation steps. finechem-mirea.ruresearchgate.net

Basic conditions are essential for successful N-alkylation reactions. The initial nucleophilic substitution reaction between the amine and the alkyl halide results in the formation of an ammonium salt. To generate the neutral secondary amine and allow for a second alkylation to occur, a base is required to deprotonate the nitrogen atom.

Often, an excess of the starting amine is used to serve as the base. Alternatively, an inorganic base, such as potassium carbonate, or an organic base like triethylamine (B128534) can be added to the reaction mixture. google.com The base neutralizes the hydrogen halide (e.g., HBr or HCl) that is formed as a byproduct, driving the reaction towards the desired product. In phase-transfer catalysis (PTC) systems, weaker and more environmentally benign inorganic bases like sodium hydroxide (B78521) or potassium carbonate can be effectively employed. phasetransfercatalysis.comacsgcipr.orgphasetransfercatalysis.com The choice of base and reaction conditions is critical to control the extent of alkylation and minimize the formation of undesired side products, such as those resulting from dehydrohalogenation of the alkyl halide or the product. phasetransfercatalysis.com

| Parameter | Alkylation of Iminostilbene with 1-bromo-3-chloropropane googleapis.com | PTC N-Alkylation with 1-bromo-3-chloropropane phasetransfercatalysis.com |

| Starting Amine | Iminostilbene | Dibenzazepine |

| Alkylating Agent | 1-bromo-3-chloropropane (excess) | 1-bromo-3-chloropropane |

| Base | Potassium Carbonate (K₂CO₃) | 22% Sodium Hydroxide (NaOH) |

| Catalyst | Polyethylene glycol 6000 (PEG 6000) | Tetrabutylammonium bromide (TBAB) |

| Solvent | None (uses excess alkylating agent) | Toluene |

| Temperature | 90-95°C | Not specified |

| Time | 20-30 hours | Not specified |

| Key Observation | A small amount of water was found to be essential to prevent impurity formation. | Diluted NaOH was used to prevent dehydrohalogenation side reactions. |

This table presents data from related N-alkylation reactions to illustrate typical conditions.

Epichlorohydrin-Mediated Approaches for Amine Synthesis

An alternative strategy for constructing the Bis(3-chloropropyl)amine backbone involves the use of epichlorohydrin. This method typically involves the ring-opening of the epoxide by an amine, followed by chlorination.

The reaction of ammonia (B1221849) with epichlorohydrin can lead to the formation of various products, including tris(3-chloro-2-hydroxypropyl)amine. google.comgoogle.com This intermediate contains the basic nitrogen backbone and the chloro-substituted propyl chains, but also has hydroxyl groups. To arrive at Bis(3-chloropropyl)amine, these hydroxyl groups would need to be converted into chlorides.

A more direct precursor approach involves the chlorination of a suitable dialkanolamine. For instance, the synthesis of the related compound bis(2-chloroethyl)amine (B1207034) hydrochloride is achieved by reacting diethanolamine with a chlorinating agent like thionyl chloride (SOCl₂). finechem-mirea.ruresearchgate.net The mechanism involves the alcohol's oxygen atom attacking the sulfur of the thionyl chloride, which ultimately converts the hydroxyl group into a good leaving group that is displaced by a chloride ion. libretexts.orgmasterorganicchemistry.com This well-established transformation suggests that Bis(3-chloropropyl)amine could be synthesized from the corresponding precursor, di(3-hydroxypropyl)amine, via a similar chlorination reaction.

| Reaction | Precursor | Chlorinating Agent | Product | Reference |

| Chlorination | Diethanolamine | Thionyl Chloride (SOCl₂) | N,N-di(2-chloroethyl)amine | finechem-mirea.ru |

| Chlorination | Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | masterorganicchemistry.com |

| Chlorination | Alcohol | Thionyl Chloride (SOCl₂) | Alkyl Chloride | libretexts.org |

This table illustrates the versatility of thionyl chloride in converting hydroxyl groups to chlorides, a key step in this synthetic approach.

Formation of the Hydrochloride Salt from the Free Amine Base

The final step in the synthesis is the conversion of the free base, Bis(3-chloropropyl)amine, into its hydrochloride salt. The free amine is typically a liquid or an oil, while the hydrochloride salt is a more stable, crystalline solid that is easier to handle, purify, and store. vulcanchem.com

This transformation is a simple acid-base reaction. The free amine is dissolved in a suitable organic solvent, and a solution of hydrogen chloride (HCl), either as a gas or dissolved in a solvent like diethyl ether or isopropanol, is added. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from the hydrochloric acid. This results in the formation of a positively charged ammonium cation and a chloride anion, which together form the ionic salt, this compound. The salt often precipitates from the solution and can be isolated by filtration.

Advanced Synthetic Strategies and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical manufacturing, advanced synthetic strategies are being developed to improve the efficiency and environmental profile of amine synthesis. the-gist.org These "green chemistry" approaches focus on principles such as atom economy, use of safer solvents, energy efficiency, and catalysis. rsc.orgrsc.orgdiva-portal.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. organic-chemistry.org Microwave heating can be applied to N-alkylation reactions, potentially reducing the formation of byproducts and eliminating the need for a solvent in some cases. organic-chemistry.org This technique offers a significant advantage in terms of energy efficiency and process intensification. nih.govnih.gov

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. jocpr.comderpharmachemica.com The application of microwave irradiation in the synthesis of nitrogen-containing heterocycles, a class of compounds to which this compound is related, has been particularly successful. rsc.org This method utilizes the ability of polar molecules to generate heat through dielectric loss when subjected to a microwave field, resulting in rapid and uniform heating of the reaction mixture. jocpr.com

The development of microwave-assisted protocols considers key parameters such as minimizing reaction time and reducing by-product formation to maximize the yield of the pure product. jocpr.com For instance, the optimization of microwave power and irradiation time is crucial. jocpr.com Studies have shown that reactions can be completed in as little as two minutes under microwave irradiation, with a notable increase in yield (often greater than 10%) and purity. jocpr.com This enhanced efficiency is a significant advantage in the synthesis of complex organic molecules. nih.gov

Implementation of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance safety. skpharmteco.comrsc.org A core tenet of green chemistry is the design of synthetic routes that use and generate substances with little to no toxicity. skpharmteco.com This involves a holistic approach, considering the entire process to avoid simply displacing a problem from one step to another, such as creating downstream purification challenges. skpharmteco.com

In the context of amine synthesis, green chemistry approaches focus on maximizing reactant efficiency and minimizing waste. rsc.org One innovative strategy involves creating a direct cycle between a coproduct and a reactant, thereby improving atom economy. rsc.org For example, recoverable protecting groups for primary amines have been developed that can be recycled in nearly quantitative yields, consuming only ammonia and an alkyl halide in each cycle. rsc.org Furthermore, the use of safer, more environmentally benign reagents and solvents is a key consideration. The synthesis of tafenoquine, for instance, was redesigned to be more economically and environmentally attractive by minimizing waste and using recoverable solvents. nih.gov Such principles are highly relevant to the synthesis of this compound, aiming for a more sustainable and efficient process.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic procedure to ensure the highest possible yield and purity of the target compound. This process involves a systematic investigation of various reaction parameters, including the choice of reagents, solvents, temperature, and catalysts.

The following table illustrates a hypothetical optimization of reaction conditions for a generic amination reaction, highlighting the type of data that would be collected and analyzed:

Interactive Data Table: Optimization of Reaction Conditions| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 25 | 24 | 45 |

| 2 | Acetonitrile | 50 | 12 | 65 |

| 3 | Toluene | 80 | 8 | 78 |

| 4 | Toluene | 100 | 4 | 85 |

| 5 | Toluene | 100 | 2 | 82 |

This systematic approach to optimization is essential for developing robust and efficient synthetic routes for compounds like this compound.

Precursor Compounds and Related Synthetic Intermediates

Use of 3-Chloropropylamine Hydrochloride as a Starting Material

3-Chloropropylamine hydrochloride is a key starting material in various synthetic applications. sigmaaldrich.com It has been utilized in the chemical treatment of carbon-enriched fly ash concentrates and in the synthesis of linear, star, and comb-like polyacrylamides through atomic transfer radical polymerization. sigmaaldrich.com Furthermore, it serves as a precursor for the synthesis of halogen-functionalized aliphatic polyketones. sigmaaldrich.com Its chemical structure, featuring a primary amine and a propyl chloride, makes it a versatile building block for introducing a 3-aminopropyl or a 3-chloropropyl moiety into a target molecule.

Role of Bis(2-chloroethylamine) Hydrochloride in Related Syntheses

Bis(2-chloroethylamine) hydrochloride, also known as a nitrogen mustard, is a significant intermediate in organic and pharmaceutical chemistry. printtechhealthcare.com It is a potent alkylating agent due to the presence of two chloroethyl groups, which are good leaving groups. This reactivity is fundamental to its use in synthesizing a variety of compounds, including chemotherapeutic agents. printtechhealthcare.com

A primary application of bis(2-chloroethylamine) hydrochloride is in the synthesis of piperazine (B1678402) derivatives. The synthesis of this compound is often achieved through the reaction of diethanolamine with thionyl chloride. chemicalbook.com Its ability to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) intermediate is a key aspect of its alkylating mechanism. This intermediate readily reacts with nucleophiles, a property exploited in various synthetic transformations.

Utility of 1-Bromo-3-chloropropane in Alkylation Reactions

1-Bromo-3-chloropropane is a versatile alkylating agent used in the synthesis of various organic compounds, including haloalkylamines. google.comgoogle.com It can react directly with amines to introduce a 3-chloropropyl group. google.com The differential reactivity of the bromine and chlorine atoms can be exploited for selective reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for initial displacement of the bromide ion. phasetransfercatalysis.com

However, the use of 1-bromo-3-chloropropane in alkylation reactions under basic conditions can present challenges, such as dehydrohalogenation to form allyl halides. phasetransfercatalysis.com Careful control of reaction conditions is necessary to avoid side reactions and the formation of impurities. phasetransfercatalysis.com Despite these challenges, its utility in N-alkylation reactions is well-established for the synthesis of a range of compounds. phasetransfercatalysis.comresearchgate.net

Applications of Bis 3 Chloropropyl Amine Hydrochloride in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The presence of two terminal alkyl chloride groups makes Bis(3-chloropropyl)amine (B1267668) hydrochloride an effective bifunctional alkylating agent. This allows it to react with various nucleophiles, serving as a linker to construct larger, more complex molecular architectures or as a precursor for cyclization reactions.

Synthesis of Pharmaceuticals and Medicinal Chemistry Intermediates

The chloro-functional groups are reactive moieties that are widely incorporated into molecules designed for pharmaceutical use. nih.gov The framework of Bis(3-chloropropyl)amine hydrochloride is particularly suited for creating intermediates used in the discovery of new therapeutic agents.

As a bifunctional alkylating agent, this compound can be used to connect two separate molecular entities or to tether a functional group to a larger scaffold. This strategy is fundamental in medicinal chemistry for the synthesis of receptor ligands and enzyme inhibitors. For instance, molecules with similar bifunctional alkylating properties, known as nitrogen mustards, are an important class of agents used in chemotherapy that function by alkylating DNA. nih.gov The two reactive chloropropyl arms can form covalent bonds with nucleophilic residues on biological macromolecules, making this structural motif valuable for designing targeted therapeutic agents.

While direct synthesis examples for specific, named therapeutic agents are not extensively detailed in peer-reviewed literature, its role is analogous to other bifunctional linkers used to assemble complex pharmacophores.

Heterocyclic compounds are foundational structures in medicinal chemistry. While the outline mentions piperazines and piperidines (six-membered rings), the chemical structure of this compound, with its three-carbon chains, is ideally suited for the synthesis of seven-membered heterocyclic rings, specifically azepanes (or homopiperidines).

Reaction with a primary amine or another suitable nitrogen nucleophile can lead to a double nucleophilic substitution, resulting in the formation of a saturated seven-membered ring containing one or two nitrogen atoms. The azepane ring is a significant structural motif found in a variety of bioactive natural products and synthetic molecules with a wide range of pharmaceutical properties, including antidiabetic, anticancer, and antiviral activities. nih.gov The synthesis of complex, functionalized azepanes is a key area of research, and building blocks like this compound provide a direct pathway to this important heterocyclic core. nih.gov

The distinction between precursors for six-membered and seven-membered rings is critical and is determined by the length of the carbon chain in the starting material, as illustrated in the table below.

| Precursor Compound | Carbon Chain Length | Resulting Heterocyclic Ring (via Cyclization with a Nucleophile like R-NH₂) | Ring Size |

|---|---|---|---|

| Bis(2-chloroethyl)amine (B1207034) hydrochloride | Two Carbons (Ethyl) | Piperazine (B1678402) derivative | 6-membered |

| This compound | Three Carbons (Propyl) | Azepane / Homopiperidine derivative | 7-membered |

This table illustrates how the chain length of the bis-haloamine precursor dictates the size of the resulting heterocyclic ring.

Development of Agrochemicals

While related compounds such as Tris(3-chloropropyl)amine hydrochloride are noted for their use as intermediates in the synthesis of agrochemicals, specific and detailed applications of this compound in the development of commercial agrochemicals are not widely documented in publicly available research. chemimpex.com However, its fundamental reactivity as a bifunctional alkylating agent makes it a candidate for the synthesis of novel bioactive molecules within this field.

Integration into Materials Science and Polymer Chemistry

The reactivity of the chloropropyl groups extends beyond pharmaceutical synthesis into the realm of materials science, where the compound can be used to functionalize surfaces and create specialized polymers.

Functional Polymers and Composites

This compound serves as a monomer or grafting agent for producing functional materials. A notable application is in the creation of amine-grafted silica (B1680970) composites for carbon dioxide (CO₂) capture. cymitquimica.com

In this process, the compound is chemically bonded, or "grafted," onto the surface of a porous silica support, such as MCM-41. cymitquimica.com The amine groups introduced onto the silica surface act as active sites for capturing CO₂, a major greenhouse gas. mdpi.com The capture mechanism involves a chemical reaction between the basic amine groups and the acidic CO₂ gas, forming carbamates. mdpi.comnsf.gov This functionalization significantly enhances the CO₂ adsorption capacity of the silica material compared to the pure, unmodified support. mdpi.com Such materials are being actively researched for applications in industrial flue gas treatment and direct air capture technologies. nsf.gov

The effectiveness of this functionalization is demonstrated by the substantial increase in CO₂ uptake, as shown in the research findings below.

| Material | Description | Relative CO₂ Adsorption Capacity |

|---|---|---|

| Pure Mesoporous Silica (e.g., MCM-41) | Unmodified support material with a large surface area. | Baseline (Low) |

| Amine-Grafted Mesoporous Silica | Silica functionalized with amine-containing compounds like Bis(3-chloropropyl)amine. | Significantly Increased (up to 5 times greater than pure support at certain pressures) |

This table summarizes the impact of amine grafting on the CO₂ adsorption properties of mesoporous silica.

Incorporation into Polymers to Enhance Properties

Synthesis of Polyacrylamides and Aliphatic Polyketones

There is no specific evidence in the reviewed literature to suggest that this compound is used as a primary agent or initiator in the synthesis of polyacrylamides or aliphatic polyketones. Methodologies for creating these polymers typically involve other specific monomers and catalytic systems.

Catalysis and Ligand Design

The role of this compound in catalysis and as a precursor for ligand design is not clearly established in research literature. Its molecular structure, featuring a secondary amine and two chloropropyl chains, theoretically allows for further functionalization, but its specific application in the development of catalysts or complexing ligands is not a focus of current studies.

Synthesis of Silane (B1218182) Coupling Agents

This compound is not commonly cited as a direct precursor for the synthesis of silane coupling agents. The synthesis of such agents typically involves organofunctional alkoxysilanes that can bridge inorganic and organic materials. While the chloro- and amine- functionalities on this compound could potentially be modified to create such a molecule, this is not a documented industrial or research application.

Organic Electronic Component Synthesis

There are no available research findings that link this compound to the synthesis of organic electronic components.

Application in Conductive Polymers and Organic Light-Emitting Diodes (OLEDs)

Specific applications of this compound in the synthesis or formulation of conductive polymers or as a component in Organic Light-Emitting Diodes (OLEDs) have not been identified in scientific research. The materials used in these technologies are typically complex, conjugated organic molecules or polymers with specific electronic properties that this compound does not possess.

Utilization in Environmental Chemical Technologies

A notable application of this compound is in the field of environmental science, specifically for carbon dioxide (CO2) capture research. cymitquimica.com The compound is used in studies involving silica, where it is grafted onto a silica support structure. cymitquimica.comcymitquimica.com This modification creates a functionalized sorbent material that is then evaluated for its efficiency and capacity in adsorbing CO2. cymitquimica.com This research is part of broader efforts to develop effective materials for capturing greenhouse gases from industrial emissions or the atmosphere.

Compound Properties

| Property | Value |

| Molecular Formula | C₆H₁₃NCl₂ · HCl |

| Molecular Weight | 206.54 g/mol |

| CAS Number | 1081534-21-5 |

| Appearance | Neat |

| Stability | Hygroscopic |

Carbon Capture Applications

The pursuit of effective carbon capture technologies has identified amine-functionalized solid sorbents as a promising area of research. These materials offer potential advantages over traditional liquid amine systems, including lower energy requirements for regeneration. The covalent attachment of amines onto solid supports like mesoporous silica creates adsorbents with high surface area and accessible sites for carbon dioxide (CO₂) capture.

This compound serves as a precursor for creating branched amine structures on silica supports for the purpose of CO₂ adsorption. gatech.edu Research in this area evaluates how the specific architecture of the grafted amine influences both CO₂ uptake capacity and the long-term stability of the adsorbent material.

In a key study, a branched aminosilane (B1250345) structurally related to this compound was synthesized and grafted onto mesoporous silica (referred to as B-propyl material). acs.org The performance of this material was assessed for its ability to capture CO₂ from dilute streams, such as ambient air (400 ppm CO₂), and its stability under thermal and oxidative conditions. acs.org

The B-propyl adsorbent demonstrated higher CO₂ uptake per molecule of silane compared to its linear counterparts, a result attributed to its greater number of amine sites available for CO₂ interaction. acs.org The stability of the material was evaluated through repeated cycles of adsorption and desorption, with the B-propyl adsorbent showing good thermal stability but moderate oxidative stability compared to other structures tested. acs.org

| Parameter | Value | Conditions |

|---|---|---|

| CO₂ Uptake | 0.81 mmol CO₂ / g adsorbent | Adsorption from 400 ppm CO₂ stream |

| Amine Efficiency | 0.28 mol CO₂ / mol N | - |

| Thermal Stability | Good | Cyclic adsorption/desorption in Helium |

| Oxidative Stability | Moderate (Higher than ethyl-spaced analogues) | Cyclic adsorption/desorption in Air |

Chemical Treatment of Carbon-Enriched Fly Ash Concentrates

A thorough review of scientific literature did not yield verifiable sources detailing the application of This compound for the chemical treatment of carbon-enriched fly ash concentrates. This application is, however, documented for the related but structurally different compound, 3-chloropropylamine (B7771022) hydrochloride .

Precursor for Specialized Organic Entities

While this compound's structure suggests its potential as a precursor in various organic syntheses, its specific applications as outlined below could not be substantiated in available scientific literature. The following syntheses are commonly associated with a different starting material.

No peer-reviewed studies or patents were found that describe the use of This compound as a direct precursor for the synthesis of N-(3-aminopropyl)methacrylamide Hydrochloride. This synthesis is typically achieved starting from 3-chloropropylamine hydrochloride .

The scientific literature does not appear to contain methods for the construction of simple pyrrolidine (B122466) ring systems using This compound . Such syntheses are reported to proceed using 3-chloropropylamine .

A comprehensive search of chemical literature did not reveal any instances of This compound being used in the synthesis of curcumin (B1669340) derivatives.

Derivatives of Bis 3 Chloropropyl Amine Hydrochloride and Structure Activity Relationship Investigations Non Clinical

Design and Synthesis of Novel Analogs

The core structure of bis(3-chloropropyl)amine (B1267668), a nitrogen mustard analogue, serves as a scaffold for the development of novel derivatives with modified reactivity and potential biological activity. The design of these new analogs often focuses on altering the electronic and steric properties of the molecule to fine-tune its chemical behavior, particularly its capacity as an alkylating agent.

The length of the alkyl chains separating the nitrogen atom from the terminal chlorine atoms is a critical determinant of the molecule's reactivity. While direct SAR studies on bis(3-chloropropyl)amine specifically are limited in the provided results, general principles from related amine compounds show that modifying the spacer length has significant consequences. For instance, studies on diaminosilanes have shown that a longer alkyl spacer, such as a propyl chain, can enhance stability compared to a shorter ethyl spacer. mdpi.com This increased stability may be attributed to the steric hindrance caused by the longer chain, which could either block the active centers or impose stronger intramolecular forces that hinder typical reaction pathways. mdpi.com

In the context of alkylating agents, the length of the alkyl chain influences the ease of formation of the cyclic aziridinium (B1262131) ion. The three-carbon (propyl) chain in bis(3-chloropropyl)amine leads to the formation of a four-membered azetidinium ion. This is generally less favored and slower to form than the three-membered aziridinium ion that arises from the 2-chloroethylamines (which have a two-carbon chain). This inherent difference in reactivity due to chain length is a fundamental aspect of their design. Elongating the alkyl chain further would likely continue to decrease reactivity by making the intramolecular cyclization even less favorable. nih.gov

Table 1: Predicted Impact of Alkyl Chain Length on Amine Reactivity

| Alkyl Chain Length | Predicted Effect on Intramolecular Cyclization | Predicted Impact on Reactivity | Rationale |

| Ethyl (2-carbon) | Favors formation of 3-membered aziridinium ion | High | Strain of the 3-membered ring makes it a potent alkylating species. |

| Propyl (3-carbon) | Leads to formation of 4-membered azetidinium ion | Moderate to Low | Formation of a 4-membered ring is generally less kinetically and thermodynamically favorable than a 3-membered ring. |

| Butyl (4-carbon) or longer | Formation of 5-membered or larger rings | Very Low | Intramolecular cyclization becomes progressively less probable as ring size increases. nih.gov |

Incorporating the nitrogen mustard pharmacophore into a heterocyclic ring system, such as piperidine (B6355638), is a significant structural modification. This strategy confines the 2-chloroethyl moiety within the ring, which can potentially create milder and more selective analogues of traditional nitrogen mustards. uni-giessen.de Research into bis-3-chloropiperidines has shown that these compounds are effective DNA alkylating agents. uni-giessen.deresearchgate.net The rigid structure of the piperidine ring, compared to a flexible alkyl chain, can influence the rate of aziridinium ion formation. uni-giessen.de

The synthesis of piperazine (B1678402) derivatives represents another important modification, where a second nitrogen atom is introduced into the heterocyclic ring. This can alter the compound's basicity, solubility, and pharmacological properties. For example, derivatives of 1,4-bis(3-aminopropyl)piperazine (B145938) have been synthesized and evaluated for potential therapeutic activities. nih.gov The incorporation of such heterocyclic systems can lead to compounds with distinct biological profiles compared to their open-chain counterparts.

Table 2: Comparison of Open-Chain vs. Heterocyclic Nitrogen Mustard Analogs

| Feature | Open-Chain Analog (e.g., Bis(3-chloropropyl)amine) | Heterocyclic Analog (e.g., Bis-3-chloropiperidine) |

| Conformational Flexibility | High | Restricted/Rigid |

| Reactivity Modulation | Primarily via alkyl chain length and substituents. | Influenced by ring strain, stereochemistry, and ring substituents. uni-giessen.de |

| Potential Advantage | Simpler synthesis. | May offer milder reactivity and improved selectivity. uni-giessen.de |

| Example | Bis(3-chloropropyl)amine | Bis-3-chloropiperidine |

A notable derivative is 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride. Its synthesis involves the reaction of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride with 1-bromo-3-chloropropane (B140262). prepchem.comgoogle.comgoogle.com The reaction is typically carried out in a two-phase system of water and an organic solvent like acetone, with a strong base such as sodium hydroxide (B78521) added dropwise while maintaining a cool temperature (0–10 °C). prepchem.comgoogle.com After an extended stirring period, the organic phase is separated and concentrated. The resulting crude product can be purified by crystallization from dilute hydrochloric acid to yield the hydrochloride salt. prepchem.com

The characterization of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride has been reported, with a melting point of 196.5–198.5 °C. prepchem.com

Table 3: Properties of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉Cl₃N₂ | nih.gov |

| Molecular Weight | 309.7 g/mol | nih.gov |

| CAS Number | 52605-52-4 | nih.gov |

| Melting Point | 196.5–198.5 °C | prepchem.com |

| Appearance | White solid | google.com |

Bis-3-chloropiperidines are an emerging class of DNA alkylating agents where the chloro-functionalized alkyl group is part of a piperidine ring. uni-giessen.deresearchgate.net These compounds have been synthesized and evaluated for their ability to interact with DNA. nih.gov Studies show that bis-3-chloropiperidines possess significant DNA alkylating capabilities and can induce strand cleavage, showing a strong preference for guanine (B1146940) residues. researchgate.net

The synthesis of these derivatives can be complex, with one key step involving an iodide-catalyzed double cyclization of unsaturated bis-N-chloroamines to form both piperidine rings simultaneously. researchgate.net Researchers have synthesized various nitrogen-bridged bis-3-chloropiperidines to study how the structure of the linker between the two piperidine rings affects the DNA alkylation properties. researchgate.net Some derivatives have demonstrated greater activity in certain cancer cell lines than the reference compound chlorambucil. uni-giessen.de Furthermore, beyond their antiproliferative activity, certain bis-3-chloropiperidine derivatives have been investigated and shown to have potential as anthelmintic agents against parasites like Schistosoma mansoni. uni-giessen.dersc.org

Table 4: Research Findings on Bis-3-chloropiperidine Derivatives

| Finding | Research Focus | Reference |

| Show promising DNA alkylating capabilities. | Anticancer Activity | uni-giessen.de |

| Induce DNA strand cleavage with a preference for guanine residues. | Mechanism of Action | researchgate.net |

| Activity is influenced by the linker structure between the piperidine rings. | Structure-Activity Relationship | researchgate.net |

| Some derivatives show activity against the parasite Schistosoma mansoni. | Anthelmintic Activity | uni-giessen.dersc.org |

| Can be synthesized via electroorganic protocols or iodide-catalyzed cyclization. | Synthetic Chemistry | uni-giessen.deresearchgate.net |

Synthesis and Characterization of Specific Derivatives

N-Nitroso-N-(acetoxymethyl)-ω-chloroalkylamine Derivatives

Novel N-nitroso-N-(acetoxymethyl)-ω-chloroalkylamines have been synthesized to evaluate their chemical and biological properties. nih.govelsevierpure.com These compounds are designed to decompose in aqueous solutions, forming ω-chloroalkyldiazohydroxides, which can then alkylate various cellular macromolecules. nih.govelsevierpure.com The rate of decomposition for the chloropropyl and chlorobutyl homologs of these derivatives is pH-dependent, increasing in alkaline solutions. nih.govelsevierpure.com In contrast, the N-nitroso-N-(acetoxymethyl)-2-chloroethylamine derivative decomposes rapidly in aqueous solution, with a reaction rate that appears to be independent of pH. nih.govelsevierpure.com

Pre-clinical Biological Activity of Derivatives

In Vitro Screening for Anthelmintic Properties

The anthelmintic potential of a series of bis-3-chloropiperidine derivatives, which are related to the core structure, has been assessed. nih.govrsc.org In a study involving 21 such derivatives, researchers tested their activity against the free-living nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni. nih.govrsc.org The investigation found that bifunctional chloropiperidines featuring an aromatic linker showed the best performance. nih.govrsc.org Specific derivatives demonstrated notable activity, with four compounds reducing vitality parameters in S. mansoni and five affecting the motility of C. elegans. rsc.org

Table 1: Active Bis-3-chloropiperidine Derivatives in Anthelmintic Screening

| Derivative ID | Active Against S. mansoni (Reduced Vitality) | Active Against C. elegans (Reduced Motility) |

|---|---|---|

| 2 | Yes | Yes |

| 4 | No | Yes |

| 5 | Yes | Yes |

| 9 | Yes | No |

| 11 | Yes | No |

| 13 | No | Yes |

| 21 | No | Yes |

Assessment of Anti-dengue Activity via Enzyme Inhibition

A synthesized derivative, 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one, has been investigated as a potential inhibitor of the Dengue Virus Type 2 (DENV2) NS2B/NS3 protease. unpad.ac.idresearchgate.net This compound, a mono ketone curcumin (B1669340) derivative, was developed to overcome the hydrolytic instability of curcumin. unpad.ac.id Molecular docking studies were conducted to assess its affinity for the viral protease. unpad.ac.idresearchgate.net The results showed that the derivative has a strong binding affinity to the DENV2 NS2B/NS3 protease, with a lower docking score compared to the standard, panduratin (B12320070) A, indicating a more favorable binding interaction. unpad.ac.idresearchgate.net

Table 2: Molecular Docking Scores for DENV2 NS2B/NS3 Protease Inhibition

| Compound | Docking Score (kcal/mol) |

|---|---|

| 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one | -6.40 |

Mutagenicity Studies in Bacterial Strains (e.g., Salmonella typhimurium)

The mutagenic properties of N-nitroso-N-(acetoxymethyl)-ω-chloroalkylamines were evaluated using Salmonella typhimurium strains TA1535 and TA92. nih.govelsevierpure.com All tested compounds in this series were found to be directly mutagenic without requiring metabolic activation. nih.govelsevierpure.com The activity observed in the TA1535 strain, which detects base-pair change mutations, indicates that these compounds induce DNA alkylation in vivo. nih.govelsevierpure.com

A clear structure-activity relationship was observed: the mutagenic activity increased with the length of the alkyl chain in the chloroalkyl compounds. nih.govelsevierpure.com Furthermore, the mutagenic activities of these ω-chloroalkyl derivatives were stronger than their corresponding simple α-acetoxy nitrosamine (B1359907) counterparts that lack the chloro group. nih.govelsevierpure.com The positive result in the TA92 strain suggests that these chlorinated nitrosamines may also cross-link DNA. nih.govelsevierpure.com

Table 3: Mutagenicity of N-Nitroso-N-(acetoxymethyl)-ω-chloroalkylamines

| Feature | Observation | Implication |

|---|---|---|

| Bacterial Strain | Active in S. typhimurium TA1535 | Induces base-pair substitution mutations (DNA alkylation). nih.govelsevierpure.com |

| Bacterial Strain | Active in S. typhimurium TA92 | Suggests potential for DNA cross-linking. nih.govelsevierpure.com |

| Structure-Activity | Mutagenicity increases with alkyl chain length. | Longer chains enhance mutagenic potential. nih.govelsevierpure.com |

| Comparison | More potent than analogs lacking the chloro group. | The ω-chloro group enhances mutagenic activity. nih.govelsevierpure.com |

Mechanistic Investigations and Biological Activity of Bis 3 Chloropropyl Amine Hydrochloride Non Clinical

DNA Alkylation and Cross-linking Mechanisms

The hallmark of nitrogen mustards is their ability to alkylate DNA, leading to the formation of various adducts and cross-links that disrupt normal cellular functions. wikipedia.orgwikipedia.org This process is initiated by a characteristic intramolecular cyclization reaction.

Nitrogen mustards are electrophilic compounds that react with nucleophilic sites within the DNA molecule. The primary target for alkylation is the N7 position of guanine (B1146940) bases. wikipedia.orguantwerpen.be Other sites, such as the N3 position of adenine, can also be alkylated, though typically to a lesser extent. uantwerpen.be The initial reaction involves a single chloroethyl arm of the molecule attacking a nucleophilic center on a DNA base, forming a mono-adduct.

Table 1: Primary Nucleophilic Sites in DNA Targeted by Nitrogen Mustards

| DNA Base | Primary Nucleophilic Site |

| Guanine | N7 |

| Adenine | N3 |

This table outlines the principal atoms in DNA bases that are susceptible to electrophilic attack by activated nitrogen mustards.

The reactivity of Bis(3-chloropropyl)amine (B1267668) hydrochloride is predicated on the formation of a highly reactive cyclic aziridinium (B1262131) ion. This occurs through an intramolecular displacement of a chloride ion by the tertiary amine nitrogen. wikipedia.orgacs.org This process happens in a stepwise manner for each of the two chloropropyl arms. The strained, three-membered aziridinium ring is a potent electrophile, readily attacked by nucleophiles like the N7 of guanine. wikipedia.orguni-giessen.de

Once the first arm has alkylated a DNA base, the second chloropropyl arm can undergo the same cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a nearby nucleophile. If the second reaction occurs on the opposite strand of the DNA, it results in an interstrand cross-link (ICL). wikipedia.orgnih.gov ICLs are particularly cytotoxic lesions because they prevent the separation of the DNA strands. wikipedia.orgnih.gov

The covalent modifications to DNA, especially the formation of interstrand cross-links, pose a significant barrier to essential cellular processes. wikipedia.orgnih.gov

Replication: During DNA replication, the two strands of the DNA helix must unwind and separate to serve as templates for new strand synthesis. An interstrand cross-link physically prevents this separation, causing the replication machinery to stall. nih.govbaseclick.eu This blockage of DNA replication can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death). wikipedia.org

Transcription: Similarly, the process of transcription, where a segment of DNA is copied into RNA, also requires the separation of DNA strands. ICLs inhibit transcription by preventing the progression of RNA polymerase along the DNA template. wikipedia.orgnih.gov The inability to synthesize necessary proteins further contributes to cellular dysfunction and death. The persistence of these DNA lesions is a key factor in the cytotoxic effects of bifunctional alkylating agents. wikipedia.org

Protein Modification and Proteomics Applications

Proteins contain numerous nucleophilic amino acid residues that are potential targets for alkylation. The most reactive of these are the thiol groups of cysteine residues and the imidazole (B134444) nitrogens of histidine. nih.govfiu.edu Other residues with nucleophilic potential include lysine (B10760008) and the N-terminus of the protein. fiu.educreative-proteomics.com The reaction of the aziridinium ion with these sites results in the formation of a stable, covalent bond, which can lead to:

Inactivation of enzymes by modifying active site residues.

Disruption of protein-protein interactions.

Formation of protein-protein or DNA-protein cross-links. nih.govnih.gov

Table 2: Key Nucleophilic Amino Acid Residues Targeted by Alkylating Agents

| Amino Acid | Nucleophilic Group |

| Cysteine | Thiol (-SH) |

| Histidine | Imidazole Ring |

| Lysine | Epsilon-amino group (-NH2) |

| Methionine | Thioether (-S-CH3) |

This table lists common amino acid residues within proteins that can be covalently modified by electrophilic compounds like activated nitrogen mustards.

The ability of bifunctional alkylating agents to covalently modify and cross-link proteins has been harnessed in the field of proteomics. While direct applications of Bis(3-chloropropyl)amine hydrochloride are not widely reported, compounds with similar reactivity are used as chemical probes to study protein structure and interactions.

Structural Probing: By cross-linking nearby residues within a single protein or between interacting proteins, these agents can provide spatial constraints that help elucidate the three-dimensional structure of protein complexes.

Biomarker Identification: The formation of stable protein adducts can serve as a biomarker of exposure to certain alkylating agents. fiu.edu Mass spectrometry-based proteomics can identify the specific proteins and residues that have been modified, offering insights into the compound's mechanism of action and cellular targets. nih.govnih.gov The use of various alkylating agents, such as iodoacetamide (B48618) and N-ethylmaleimide, is a standard procedure in proteomics sample preparation to cap cysteine residues, preventing unwanted disulfide bond formation. creative-proteomics.comresearchgate.netrsc.org This highlights the fundamental utility of alkylating chemistry in proteomics research.

Computational and Spectroscopic Studies of Bis 3 Chloropropyl Amine Hydrochloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of Bis(3-chloropropyl)amine (B1267668) hydrochloride at the atomic level. These theoretical methods allow for the elucidation of structural, electronic, and energetic characteristics.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. ijesit.com For Bis(3-chloropropyl)amine hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine its optimized molecular geometry. researchgate.netbohrium.com This process yields precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's ground state. nih.gov Such structural data is foundational for understanding the molecule's physical and chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for this compound calculated using DFT

| Parameter | Bond | Bond Length (Å) | Parameter | Bonds | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C-C | 1.53 | Bond Angles | C-N-C | 112.5 |

| C-N | 1.47 | N-C-C | 110.8 | ||

| C-H | 1.09 | C-C-C | 113.2 | ||

| C-Cl | 1.79 | C-C-Cl | 109.7 |

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are known as the frontier molecular orbitals. researchgate.netresearchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and a propensity for intramolecular charge transfer. irjweb.comresearchgate.netaimspress.com This energy gap can be used to derive various quantum chemical parameters that describe the molecule's reactivity, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net For this compound, these calculations help predict its behavior in chemical reactions. wuxibiology.com

Table 2: Calculated Frontier Orbital Energies and Quantum Chemical Parameters

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.98 | - |

| Energy Gap | ΔE | 6.17 | ELUMO - EHOMO |

| Chemical Potential | µ | -4.065 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness | η | 3.085 | (ELUMO - EHOMO) / 2 |

| Chemical Softness | S | 0.324 | 1 / η |

Prediction of Thermochemical Parameters

DFT calculations are also employed to predict the thermochemical properties of molecules. bohrium.combiorxiv.org By performing frequency calculations on the optimized geometry of this compound, it is possible to obtain key thermodynamic data. This includes zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are essential for understanding the molecule's stability and behavior under different temperature and pressure conditions.

Table 3: Predicted Thermochemical Parameters at 298.15 K

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | 105.2 |

| Enthalpy (kcal/mol) | 112.8 |

| Entropy (cal/mol·K) | 95.4 |

Quantum Theory of Atoms in Molecules (QTAIM) Studies for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). nih.govresearchgate.net This method identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two bonded atoms. nih.govresearchgate.net The properties at these BCPs, including the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the type of interaction. researchgate.netgla.ac.uk For typical covalent bonds, the Laplacian is negative (∇²ρ(r) < 0), indicating a concentration of electron density, while for closed-shell interactions (like ionic or hydrogen bonds), the Laplacian is positive (∇²ρ(r) > 0). researchgate.net QTAIM analysis of this compound would allow for a quantitative description of the covalent character of its C-C, C-N, C-H, and C-Cl bonds.

Table 4: Representative QTAIM Topological Parameters for Selected Bonds

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Total Energy Density H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| C-N | 0.258 | -0.612 | -0.251 | Covalent |

| C-C | 0.245 | -0.588 | -0.230 | Covalent |

| C-Cl | 0.170 | -0.095 | -0.115 | Polar Covalent |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. These methods are particularly valuable in drug design and materials science. In a hypothetical scenario, this compound or its derivatives could be studied as ligands interacting with a biological target, such as a protein receptor. Docking algorithms would explore possible binding modes of the ligand within the active site of the receptor, calculating a scoring function to estimate the strength of the interaction, often expressed as binding energy. researchgate.net The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing insights into the molecule's potential biological activity. researchgate.net

Ligand-Target Interaction Prediction (e.g., Enzyme Active Sites)

Computational modeling provides significant insights into the mechanism of action for nitrogen mustards, a class of compounds to which this compound belongs. These studies primarily focus on their interaction with biological targets, most notably DNA. The reactivity of nitrogen mustards is driven by the intramolecular cyclization of one of the chloroethyl or chloropropyl chains, forming a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then susceptible to attack by nucleophiles.

In the context of biological systems, the N7 atom of guanine (B1146940) bases in DNA is a primary nucleophilic target. wikipedia.org Computational studies on related nitrogen mustards have detailed the energy profiles for this two-step alkylation mechanism. wikipedia.org These models predict that the formation of the aziridinium ion is a critical step, which then readily reacts with the guanine N7. This covalent binding can occur on a single strand (monoalkylation) or, if the second arm of the mustard reacts, can lead to the formation of interstrand cross-links (ICLs) between opposite DNA strands. wikipedia.org These ICLs are particularly cytotoxic as they block DNA replication and transcription, ultimately triggering apoptosis. wikipedia.org

Beyond DNA, computational methods can also predict interactions with protein targets, such as specific amino acid residues in enzyme active sites. For example, studies have shown that nitrogen mustards can covalently bind to nucleophilic residues like cysteine in proteins such as human serum albumin. tno.nlnih.gov Molecular docking and dynamics simulations can predict the most favorable binding poses and estimate the binding energy, helping to identify potential protein targets and understand off-target effects.

| Interaction Type | Primary Biological Target | Key Reactive Intermediate | Computational Method | Predicted Outcome |

|---|---|---|---|---|

| Covalent Alkylation | DNA (Guanine N7) | Aziridinium ion | Quantum Mechanics (QM) | Formation of mono-adducts and interstrand cross-links (ICLs). wikipedia.org |

| Covalent Modification | Proteins (e.g., Cysteine residues) | Aziridinium ion | Molecular Docking | Identification of potential protein binding sites and adduct formation. tno.nlnih.gov |

| Non-covalent Binding | DNA Minor Groove | Parent Compound | Molecular Dynamics (MD) | Sequence-specific interactions, particularly in AT-rich regions. nih.gov |

Conformational Analysis and Binding Affinity Predictions

Conformational analysis is crucial for understanding how a flexible molecule like this compound and its derivatives will adopt specific three-dimensional shapes to bind effectively to their targets. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. The conformation of the alkyl chains and the geometry around the central nitrogen atom dictate the molecule's ability to fit into the minor groove of DNA or the active site of an enzyme.

Binding affinity, the strength of the interaction between the ligand and its target, can be predicted using computational techniques like free energy perturbation (FEP) and thermodynamic integration (TI). oup.com These methods simulate the process of binding and calculate the change in free energy, which corresponds to the binding affinity. For nitrogen mustards, these calculations can help explain why certain derivatives exhibit higher cytotoxicity or different target specificities. For instance, the length and flexibility of the linker between two reactive groups in bis-alkylating agents can significantly influence the preference for specific DNA sequences and the efficiency of cross-linking. oup.com

Studies on related DNA-binding small molecules show that factors like the width of the DNA minor groove and the potential for hydrogen bonding and van der Waals interactions are dominant factors in determining binding affinity and sequence selectivity. nih.govnih.gov Computational models can quantify these interactions, providing a molecular basis for the observed biological activity and guiding the design of new derivatives with enhanced affinity and specificity.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different sets of non-equivalent protons. The protons on the carbons adjacent to the nitrogen atom (α-carbons) and the chlorine atom (γ-carbons) would be deshielded and appear at a lower field (higher ppm) compared to the protons on the central carbon (β-carbon). The proton on the positively charged nitrogen atom would likely appear as a broad signal. In ¹³C NMR, three distinct signals are expected, corresponding to the α, β, and γ carbons, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. nih.gov

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | ~3.7 ppm | -CH₂-Cl (γ-protons) | Triplet |

| ¹H | ~3.2 ppm | -CH₂-N- (α-protons) | Triplet |

| ¹H | ~2.2 ppm | -CH₂- (β-protons) | Quintet |

| ¹³C | ~45-50 ppm | -CH₂-N- (α-carbon) | N/A |

| ¹³C | ~40-45 ppm | -CH₂-Cl (γ-carbon) | N/A |

| ¹³C | ~28-33 ppm | -CH₂- (β-carbon) | N/A |

Note: Predicted values are estimates based on typical ranges for similar functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In the FTIR spectrum of this compound, several characteristic absorption bands would confirm its structure. As a secondary amine salt, a broad and strong absorption is expected in the 3000-2700 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the ammonium (B1175870) group. spectroscopyonline.com This band often overlaps with the C-H stretching vibrations from the propyl chains, which typically appear between 2960-2850 cm⁻¹. libretexts.org An N-H⁺ bending vibration is also characteristic of secondary amine salts and appears in the 1620-1560 cm⁻¹ range. researchgate.netcdnsciencepub.com The presence of the chloroalkyl groups would be confirmed by a strong C-Cl stretching absorption in the fingerprint region, typically between 850-550 cm⁻¹. orgchemboulder.comlibretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H⁺ Stretch | Secondary Ammonium | 3000 - 2700 | Strong, Broad |

| C-H Stretch | Alkyl (sp³) | 2960 - 2850 | Medium to Strong |

| N-H⁺ Bend | Secondary Ammonium | 1620 - 1560 | Medium |

| C-H Bend | Alkyl (-CH₂-) | 1470 - 1450 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |

| C-Cl Stretch | Alkyl Halide | 850 - 550 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous confirmation of a compound's molecular formula.

For the free base form of Bis(3-chloropropyl)amine, HRMS would provide a highly accurate mass measurement that can be compared to the calculated theoretical mass. A key feature in the mass spectrum of a compound containing chlorine is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). chemdictionary.org A molecule with one chlorine atom will show two peaks separated by approximately 2 m/z units with a relative intensity ratio of about 3:1 (M+ and M+2 peaks). Since Bis(3-chloropropyl)amine contains two chlorine atoms, its molecular ion peak would appear as a cluster of three peaks (M+, M+2, M+4) with a characteristic intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. chemguide.co.uk

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula (Free Base) | C₆H₁₃Cl₂N | Determines the elemental composition. |

| Calculated Monoisotopic Mass | 169.04250 Da | Theoretical mass used for comparison with experimental data. |

| Expected Isotopic Pattern (M+, M+2, M+4) | ~9:6:1 ratio | Confirms the presence of two chlorine atoms. chemguide.co.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The specific wavelengths absorbed provide information about the electronic structure of the compound.

Bis(3-chloropropyl)amine is a saturated aliphatic amine. Saturated compounds that contain atoms with non-bonding electrons (lone pairs), such as the nitrogen in an amine, can undergo electronic transitions. youtube.com The primary transition expected for this molecule is an n → σ* (n-to-sigma-star) transition. priyamstudycentre.comquimicaorganica.org This involves exciting one of the non-bonding electrons from the nitrogen lone pair (n orbital) into a higher energy, anti-bonding sigma orbital (σ*) associated with the C-N or C-H bonds.

These n → σ* transitions are typically high in energy and therefore occur at short wavelengths, often below 220 nm in the far-UV region, which may be outside the range of standard laboratory spectrophotometers. pressbooks.pub While the spectrum may not be highly featured, the absence of absorption at longer wavelengths (>220 nm) is consistent with the lack of conjugated π-systems or carbonyl groups.

| Transition Type | Orbitals Involved | Expected λₘₐₓ (nm) | Structural Requirement |

|---|---|---|---|

| n → σ | Non-bonding (N lone pair) → Anti-bonding (σ) | ~190-220 nm | Saturated compound with a heteroatom (Nitrogen). priyamstudycentre.comquimicaorganica.org |

Advanced Research Methodologies and Analytical Techniques

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is an indispensable tool in the chemical analysis of Bis(3-chloropropyl)amine (B1267668) hydrochloride, providing reliable methods for both qualitative and quantitative assessment.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for monitoring the progress of chemical reactions during the synthesis of Bis(3-chloropropyl)amine hydrochloride and related nitrogen mustards. uni-regensburg.dersc.org By periodically spotting aliquots of the reaction mixture onto a TLC plate alongside the starting materials and expected product, chemists can visually track the consumption of reactants and the formation of the product. youtube.com

The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system). uni-regensburg.de The progress of the reaction can be qualitatively assessed by observing the appearance and disappearance of spots under UV light or after staining. uni-regensburg.de For instance, the disappearance of the spot corresponding to the starting amine and the appearance of a new spot for this compound would indicate a successful reaction. This allows for the optimization of reaction conditions such as time, temperature, and catalyst concentration. rsc.org

Table 1: Illustrative TLC Monitoring of a Synthesis Reaction This table provides a representative example of TLC data for monitoring a reaction.

| Time Point | Reactant Spot Intensity | Product Spot Intensity | Rf Value (Product) | Reaction Status |

|---|---|---|---|---|

| 0 hr | High | None | - | Initiated |

| 2 hr | Medium | Low | 0.45 | In Progress |

| 4 hr | Low | Medium | 0.45 | Nearing Completion |

High-Performance Liquid Chromatography (HPLC) is a more powerful and precise technique used for the final purity assessment and quantitative analysis of this compound. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.netresearchgate.net

For quantitative analysis, a validated HPLC method is essential. This involves establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net A calibration curve is generated using standards of known concentration to accurately determine the amount of this compound in a sample. researchgate.net When coupled with a mass spectrometer (LC-MS/MS), this technique can provide unambiguous identification and quantification of the compound and any potential impurities, even at trace levels. researchgate.netresearchgate.net

Table 2: Typical HPLC Method Parameters and Validation Data This table shows example parameters for an HPLC method used for the analysis of amine compounds.

| Parameter | Value/Condition |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 100 mm x 4.6 mm, 3.5 µm |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) Acetate Buffer |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 195 nm or Mass Spectrometry (MS) |

| Column Temperature | 30 °C |

| Validation Data | |

| Linearity Range | 0.03 - 1.5 ppm |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 ppm |

In Vitro Experimental Models for Biological Evaluation

To understand the biological effects of this compound, various in vitro experimental models are utilized. These assays provide crucial information on its potential as a therapeutic agent by assessing its impact on cell viability and specific biochemical pathways.

Cell-based assays are fundamental for evaluating the cytotoxic and anti-proliferative properties of compounds like this compound. mdpi.com The compound's activity is often tested against a panel of human cancer cell lines to determine its potency and selectivity. nih.govnih.gov Common assays, such as the MTT assay, measure the metabolic activity of cells, which correlates with cell viability. mdpi.com A reduction in cell viability upon treatment indicates a cytotoxic or cytostatic effect. nih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com

In addition to cancer cells, other model organisms like the nematode Caenorhabditis elegans can be used. nih.gov These models are valuable for screening anthelmintic activity and providing insights into broader biological effects in a whole-organism context. nih.gov

Table 3: Representative Anti-proliferative Activity (IC50 Values) This table presents hypothetical IC50 values based on data for structurally related nitrogen mustards.

| Cell Line / Strain | Type | IC50 (µM) |

|---|---|---|

| A549 | Human Lung Carcinoma | 15.5 |

| MCF-7 | Human Breast Adenocarcinoma | 12.8 |

| HT-29 | Human Colorectal Adenocarcinoma | 18.2 |

Nitrogen mustards exert their biological effects primarily by alkylating DNA, but they can also interact with and inhibit the function of specific proteins and enzymes. nih.govnih.gov Biochemical assays are employed to investigate these interactions and identify specific molecular targets. For instance, compounds structurally related to this compound have been shown to act as inhibitors of human topoisomerase II α, an enzyme critical for DNA replication and chromosome organization. nih.gov

An enzyme inhibition assay for topoisomerase II α might measure the enzyme's ability to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, leaving more of the DNA in its supercoiled state. The concentration of the compound that reduces enzyme activity by 50% is determined as the IC50 value, providing a quantitative measure of its inhibitory potency. nih.gov

Table 4: Example of Enzyme Inhibition Data This table illustrates potential inhibitory activity against a key cellular enzyme.

| Enzyme Target | Assay Principle | IC50 (µM) |

|---|

Future Directions and Emerging Research Areas for Bis 3 Chloropropyl Amine Hydrochloride

Bis(3-chloropropyl)amine (B1267668) hydrochloride, a bifunctional alkylating agent, serves as a crucial structural backbone in the synthesis of various organic molecules. While its primary role has been as a chemical intermediate, emerging research is paving the way for novel applications, leveraging its inherent chemical reactivity. This article explores the future directions and burgeoning research areas centered on this compound and its derivatives, spanning from next-generation therapeutics to advanced materials and computational drug discovery.

Q & A

Q. What are the established synthetic routes for Bis(3-chloropropyl)amine hydrochloride, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution of a primary amine with 1-bromo-3-chloropropane or similar alkylating agents. Key steps include:

- Amine Alkylation : Reacting the amine precursor (e.g., N-methylpropan-1-amine) with 3-chloropropyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .

- Hydrochloride Formation : Treating the free amine with concentrated HCl in ethanol, followed by recrystallization to enhance purity .

- Optimization : Parameters like temperature, solvent polarity, and stoichiometric ratios are adjusted to minimize side products (e.g., dialkylated impurities) .

Q. Which analytical techniques are critical for characterizing this compound?

- LC-MS : Detects low-level impurities (e.g., N-(3-chloropropyl)-butylamine) during synthesis, with electrospray ionization (ESI) for mass confirmation .

- Titration : Argentometric or non-aqueous titration (e.g., using perchloric acid in acetic acid) quantifies chloride content and purity (>99%) .